

Synthesis and Characterization of 1,6-Dibromo-2,5-hexanedione: A Technical Overview

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Compound of Interest

Compound Name: 1,6-Dibromo-2,5-hexanedione

Cat. No.: B15289690

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Introduction

1,6-Dibromo-2,5-hexanedione is a halogenated aliphatic diketone with the molecular formula $C_6H_8Br_2O_2$.^[1] Its structure, featuring two carbonyl groups and terminal bromine atoms, makes it a potentially valuable building block in synthetic organic chemistry for the construction of more complex molecules and heterocyclic systems.^[2] This technical guide provides an overview of the compound's properties, a proposed synthetic approach, and expected characterization data, compiled for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key computed and reported physical properties of **1,6-Dibromo-2,5-hexanedione** is presented below. This data is essential for its handling, purification, and characterization.

Property	Value	Source
IUPAC Name	1,6-dibromohexane-2,5-dione	[1]
Molecular Formula	C ₆ H ₈ Br ₂ O ₂	[1][2]
Molecular Weight	271.93 g/mol	[1][2]
Appearance	Powder	[2]
Purity	Min. 95% (as supplied by vendors)	[2]
CAS Number	289633-12-1	[1]

Synthesis Methodology

While specific peer-reviewed experimental protocols for the synthesis of **1,6-Dibromo-2,5-hexanedione** are not readily available in the public domain, a feasible and common method for its preparation is the α -bromination of the precursor ketone, 2,5-hexanedione. This reaction typically proceeds via an enol or enolate intermediate and can be conducted under acidic or basic conditions.

Proposed Experimental Protocol: Acid-Catalyzed Bromination

This protocol describes a representative procedure for the dibromination of a ketone at the α -positions using liquid bromine in a suitable solvent.

Materials and Equipment:

- 2,5-Hexanedione (starting material)
- Liquid Bromine (Br₂)
- Methanol (or Glacial Acetic Acid) as solvent
- Round-bottom flask equipped with a magnetic stirrer

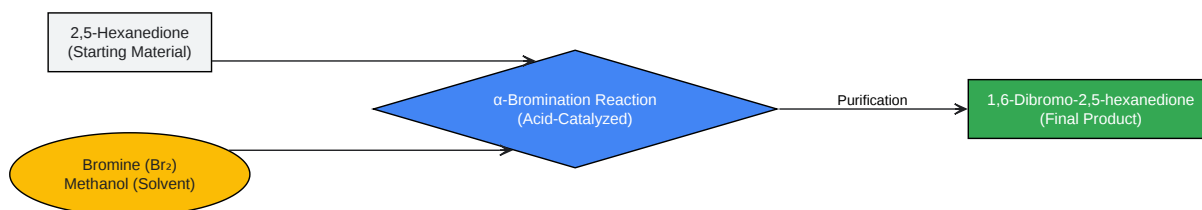
- Dropping funnel
- Ice bath
- Standard glassware for workup and purification (separatory funnel, rotary evaporator)
- Fume hood

Procedure:

- **Reaction Setup:** In a fume hood, dissolve 1.0 equivalent of 2,5-hexanedione in a minimal amount of methanol inside a round-bottom flask. Cool the solution in an ice bath with continuous stirring.
- **Reagent Addition:** Slowly add 2.0 to 2.2 equivalents of liquid bromine dropwise to the cooled solution using a dropping funnel. The reaction is exothermic and produces hydrogen bromide (HBr) gas; maintain a slow addition rate to control the reaction temperature and gas evolution.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic orange/brown color of bromine disappears.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure **1,6-Dibromo-2,5-hexanedione**.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway from the starting material, 2,5-hexanedione, to the final product.



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Caption: Proposed synthesis workflow for **1,6-Dibromo-2,5-hexanedione**.

Characterization Data

Detailed experimental spectroscopic data for **1,6-Dibromo-2,5-hexanedione** is not widely published. However, the following table outlines the expected spectroscopic characteristics based on its chemical structure. This predictive data serves as a guideline for researchers performing characterization.

Analysis Technique	Expected Observations
^1H NMR	A singlet for the four equivalent methylene protons ($-\text{CH}_2-$) between the carbonyl and bromomethyl groups. A singlet for the two equivalent methine protons ($-\text{CHBr}-$), shifted downfield due to the electronegative bromine and adjacent carbonyl.
^{13}C NMR	A signal for the carbonyl carbons ($\text{C}=\text{O}$). A signal for the methylene carbons ($-\text{CH}_2-$). A signal for the brominated carbons ($-\text{CHBr}-$), shifted due to the bromine atom.
IR Spectroscopy	A strong, sharp absorption peak characteristic of a ketone $\text{C}=\text{O}$ stretch, typically in the range of $1710\text{--}1730\text{ cm}^{-1}$. C-H stretching and bending vibrations for the methylene groups. A C-Br stretching absorption, typically found in the fingerprint region ($500\text{--}600\text{ cm}^{-1}$).
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M , $\text{M}+2$, and $\text{M}+4$ peaks) would be a key identifier.

Disclaimer: The experimental protocol and characterization data are proposed based on general chemical principles due to a lack of specific published literature. Researchers should conduct their own experiments and analyses to confirm these details.

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References

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